2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde
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Overview
Description
2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 2-(3,5-Difluoro-4-methoxyphenyl)acetic acid.
Reduction: 2-(3,5-Difluoro-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for aldehyde dehydrogenase enzymes, leading to the formation of the corresponding carboxylic acid. The difluoromethoxyphenyl group can also influence the compound’s reactivity and binding affinity to various receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluoro-2-methoxyphenylboronic acid
- 3,5-Difluoro-4-methoxybenzaldehyde
- 2-(3,5-Difluoro-4-methoxyphenyl)ethanol
Uniqueness
2-(3,5-Difluoro-4-methoxyphenyl)acetaldehyde is unique due to the presence of both the difluoromethoxyphenyl group and the acetaldehyde moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. The difluoromethoxy group also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
Molecular Formula |
C9H8F2O2 |
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Molecular Weight |
186.15 g/mol |
IUPAC Name |
2-(3,5-difluoro-4-methoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C9H8F2O2/c1-13-9-7(10)4-6(2-3-12)5-8(9)11/h3-5H,2H2,1H3 |
InChI Key |
KHVONEFBJIDFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)CC=O)F |
Origin of Product |
United States |
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